1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile
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Overview
Description
1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is a heterocyclic compound that features both pyridine and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both pyridine and piperidine rings in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Mode of Action
The mode of action of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is not well understood at this time. It is likely that this compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given the complexity of this compound, it is likely that it affects multiple pathways and has downstream effects on various cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile typically involves the reaction of 2-(pyridin-3-yl)acetic acid with piperidine-4-carbonitrile. The process may include steps such as esterification, amidation, and cyclization. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring.
Uniqueness: 1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile is unique due to its combined pyridine and piperidine structure, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties .
Properties
IUPAC Name |
1-(2-pyridin-3-ylacetyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQVBUOFXNZOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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